3-Isopropyl-1-methylpiperidin-4-amine
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Overview
Description
3-Isopropyl-1-methylpiperidin-4-amine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of 3-Isopropyl-1-methylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Industrial production methods often involve multicomponent reactions, hydrogenation, cyclization, and amination .
Chemical Reactions Analysis
3-Isopropyl-1-methylpiperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to a corresponding oxime or nitroso compound.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Scientific Research Applications
3-Isopropyl-1-methylpiperidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Isopropyl-1-methylpiperidin-4-amine can be compared with other similar piperidine derivatives, such as:
1-Isopropyl-3-methylpiperidin-4-amine: This compound has a similar structure but differs in the position of the isopropyl and methyl groups.
This compound dihydrochloride: This is a salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-methyl-3-propan-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-7(2)8-6-11(3)5-4-9(8)10/h7-9H,4-6,10H2,1-3H3 |
InChI Key |
BOHPLKIHDKSUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCC1N)C |
Origin of Product |
United States |
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